molecular formula C17H15N3O4 B7817598 (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate

(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate

Cat. No.: B7817598
M. Wt: 325.32 g/mol
InChI Key: SHXODJATFBMBOT-MYUCQOFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate is a complex organic compound with a unique structure that includes a cyano group, a dioxoisoindole moiety, and a methylhexa-dienoate backbone

Properties

IUPAC Name

(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-10(14(8-18)17(23)24)7-11(2)19-9-20-15(21)12-5-3-4-6-13(12)16(20)22/h3-7,19H,9H2,1-2H3,(H,23,24)/b11-7+,14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXODJATFBMBOT-MYUCQOFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=C(C#N)C(=O)[O-])C)[NH2+]CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=C(/C#N)\C(=O)[O-])\C)/[NH2+]CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate typically involves multi-step organic reactions. One common method starts with the preparation of the dioxoisoindole intermediate, which is then reacted with a cyano group-containing precursor under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through column chromatography or recrystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the dioxoisoindole moiety, using reagents such as sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium methoxide, lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines or other reduced forms of the original compound.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it a valuable tool for understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and dioxoisoindole moiety play crucial roles in binding to these targets, leading to the modulation of specific biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(1,3-dioxoisoindol-2-yl)-3-methylpentanoate
  • 2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]isoindole-1,3-dione

Uniqueness

Compared to similar compounds, (2E,4E)-2-cyano-5-[(1,3-dioxoisoindol-2-yl)methylazaniumyl]-3-methylhexa-2,4-dienoate stands out due to its unique combination of functional groups. The presence of both a cyano group and a dioxoisoindole moiety provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.